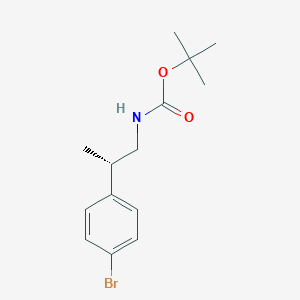![molecular formula C11H12N2O3 B12830201 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro[33]heptane core with a 4-nitrophenyl group and an oxa-azaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
Formation of the Spirocyclic Core: This can be achieved through cycloaddition reactions or ring-closing reactions involving appropriate precursors.
Introduction of the Nitrophenyl Group: This step often involves the use of nitrobenzene derivatives and coupling reactions to attach the nitrophenyl group to the spirocyclic core.
Industrial Production Methods
Industrial production of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting devices.
Mecanismo De Acción
The mechanism of action of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The spirocyclic core provides a rigid framework that can enhance binding affinity to target proteins or enzymes, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.3]heptane: A similar spirocyclic compound with applications in medicinal chemistry as a bioisostere of piperidine.
Spiro[3.3]heptane-2,6-dicarboxylic Acid: Another spirocyclic compound used in the synthesis of optically active polyamides.
Uniqueness
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for designing new drugs and materials with specific functional attributes.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H12N2O3/c14-13(15)10-3-1-9(2-4-10)12-5-11(6-12)7-16-8-11/h1-4H,5-8H2 |
Clave InChI |
FBSMLDPSAVWKFM-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1C3=CC=C(C=C3)[N+](=O)[O-])COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)












